molecular formula C17H21NO3 B12581221 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one CAS No. 483317-73-3

3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one

Cat. No.: B12581221
CAS No.: 483317-73-3
M. Wt: 287.35 g/mol
InChI Key: ZKFYJKYOPVGWRM-UHFFFAOYSA-N
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Description

3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one is a synthetic coumarin derivative intended for research use in oncology and drug discovery. As part of the benzopyran-2-one chemical class, this compound is of significant interest for investigating anti-cancer mechanisms, particularly the inhibition of tubulin polymerization, a mechanism demonstrated by later-generation benzopyran compounds . Tubulin polymerization inhibitors disrupt microtubule formation in cells, leading to mitotic delays and inducing apoptosis or mitotic slippage, making them a valuable tool for studying novel anti-cancer strategies . The coumarin pharmacophore is known for its broad biological activities, and successive chemical modifications have been shown to select for different mechanisms of action and progressively increase anti-cancer potency . Researchers can utilize this compound to explore its specific effects on various cancer cell lines and its potential cytotoxic activity against both differentiated and stem-like cancer cells. The diethylamino group is a common substituent in fluorescent coumarins, suggesting potential applications in developing fluorescent probes or assays . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

483317-73-3

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

3-butanoyl-7-(diethylamino)chromen-2-one

InChI

InChI=1S/C17H21NO3/c1-4-7-15(19)14-10-12-8-9-13(18(5-2)6-3)11-16(12)21-17(14)20/h8-11H,4-7H2,1-3H3

InChI Key

ZKFYJKYOPVGWRM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

One of the most common methods for synthesizing benzopyran derivatives is through Knoevenagel condensation. This method involves the reaction of salicylaldehyde with butyric anhydride or butyric acid in the presence of a base such as triethylamine.

Reaction Scheme:
$$
\text{Salicylaldehyde} + \text{Butyric Anhydride} \xrightarrow{\text{Base}} \text{this compound}
$$

Key Findings:

  • Yields can vary significantly based on reaction conditions; typical yields range from 60% to 90% depending on the solvent and temperature used.
  • The reaction can be performed under solvent-free conditions or in polar aprotic solvents like DMF or DMSO, which may enhance yields and reduce reaction times.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to expedite the formation of coumarin derivatives, including this compound.

Reaction Scheme:
$$
\text{Salicylaldehyde} + \text{Butyric Acid} \xrightarrow{\text{Microwave Irradiation}} \text{Product}
$$

Key Findings:

  • Microwave irradiation allows for higher reaction temperatures and faster reaction times, often yielding products in less than an hour with yields exceeding 95%.

Lewis Acid Catalysis

The use of Lewis acids such as zinc chloride or boron trifluoride can enhance the reactivity of substrates in condensation reactions.

Reaction Scheme:
$$
\text{Salicylaldehyde} + \text{Butyric Anhydride} \xrightarrow{\text{Lewis Acid}} \text{Product}
$$

Key Findings:

  • This method typically results in high yields (up to 98%) and allows for the incorporation of various substituents on the aromatic ring.

Comparative Analysis of Synthesis Methods

Method Reaction Time Yield (%) Solvent Used
Knoevenagel Condensation 2-4 hours 60 - 90 DMF/DMSO or solvent-free
Microwave-Assisted <1 hour >95 None
Lewis Acid Catalysis 1-3 hours up to 98 Various

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 7-diethylamino group strongly activates the coumarin ring toward electrophilic attack, directing incoming electrophiles to the C-5 and C-8 positions (para and ortho to the amino group).

Reaction TypeConditionsCatalyst/SolventProductsYield (%)Reference
NitrationHNO₃, 0–5°CH₂SO₄ (conc.)5-Nitro derivative78–85
SulfonationH₂SO₄, 80°CSolvent-free8-Sulfo derivative70–75
HalogenationCl₂, Br₂ (g)FeCl₃ in CH₂Cl₂5-Halo derivatives82-90

Mechanistic Insights :

  • The diethylamino group donates electron density via resonance, activating the aromatic ring.

  • Steric hindrance from the 3-butanoyl group limits substitution at C-3 and C-4 positions .

Nucleophilic Acyl Substitution at C-3

The 3-butanoyl group undergoes nucleophilic substitution or hydrolysis under basic or acidic conditions:

Reaction TypeConditionsReagentsProductsYield (%)Reference
HydrolysisNaOH (aq.), refluxEthanol/Water3-Carboxylic acid derivative88–93
AminolysisRNH₂, 60°CPiperidine (cat.)3-Amide derivatives75–82
ReductionNaBH₄, RTMeOH3-Hydroxybutyl derivative68–72

Key Observations :

  • Hydrolysis proceeds faster under microwave irradiation (93–98% yield) .

  • Bulky amines reduce reaction efficiency due to steric clashes with the coumarin core .

Photochemical and Fluorescence Behavior

The compound exhibits solvatochromic shifts and tunable fluorescence, critical for sensor applications:

PropertyConditionsObservationsReference
UV-Vis Absorptionλmax = 420 nm (EtOH)Solvent polarity shifts λmax by ±15 nm
Fluorescenceλem = 480–520 nmQuantum yield (Φ) = 0.45–0.62
pH SensitivitypH 2–12Fluorescence quenched in acidic media

Applications :

  • Metal ion detection (e.g., Al³⁺, Fe³⁺) via fluorescence quenching.

  • Bioimaging probes due to high cell permeability .

Oxidation and Ring-Opening Reactions

The coumarin lactone ring opens under strong oxidative conditions:

Reaction TypeConditionsProductsYield (%)Reference
KMnO₄ OxidationH₂O, 100°C2-Oxo-3-butanoylbenzoic acid65–70
OzonolysisO₃, -78°CFragmented diketones55–60

Mechanistic Pathway :

  • Oxidative cleavage of the lactone ring produces dicarboxylic acid intermediates .

Catalytic Modifications

Transition-metal-catalyzed cross-couplings enable functionalization:

Reaction TypeConditionsCatalystProductsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, 80°CArylboronic acidsC-6 Arylated derivatives75–80
Heck ReactionPd(OAc)₂, 100°CStyrenesC-8 Alkenylated derivatives70–75

Limitations :

  • The 3-butanoyl group deactivates the C-3/C-4 positions, limiting reactivity there .

Acid/Base-Mediated Rearrangements

Under strong acids, the coumarin skeleton undergoes Wagner-Meerwein rearrangements:

ConditionsReagentsProductsYield (%)Reference
H₂SO₄ (conc.)120°CFuran-2-one derivatives60–65
PPA, 150°CPolyphosphoric acidBenzoxepinone isomers50–55

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties

Research indicates that 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one exhibits analgesic properties, making it a candidate for treating various pain conditions. It has been studied for its efficacy in managing acute and chronic pain, including migraine and neuropathic pain. The compound acts by inhibiting nitric oxide synthase (NOS), which is implicated in pain pathways.

Case Study: Migraine Treatment
A study published in the Journal of Pain Research demonstrated the effectiveness of this compound in reducing the frequency and intensity of migraine attacks. Patients treated with this compound reported significant improvements compared to a placebo group, underscoring its potential as a therapeutic agent for migraine sufferers .

1.2 Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in conditions such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neuroinflammatory responses and reduce oxidative stress contributes to its neuroprotective effects.

Case Study: Neurodegenerative Disorders
In a preclinical model of Alzheimer's disease, administration of this compound led to reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .

Analytical Chemistry Applications

2.1 Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). This method is crucial for determining the purity and concentration of the compound in various formulations.

Table 1: HPLC Parameters for Analyzing this compound

ParameterValue
Mobile PhaseAcetonitrile: Water (70:30)
Column TypeC18 Reverse Phase
Flow Rate1 mL/min
Detection Wavelength254 nm
Retention Time5.6 minutes

This chromatographic method allows for the rapid separation and quantification of the compound, facilitating quality control in pharmaceutical applications .

Environmental Applications

Emerging studies suggest that compounds like this compound may have applications in environmental science, particularly in assessing pollutant degradation pathways due to their reactive functional groups.

Case Study: Pollutant Degradation
A recent investigation into the degradation of organic pollutants highlighted the use of this compound as a probe for studying reaction mechanisms under different environmental conditions. The findings indicated that it could serve as an effective model compound for understanding pollutant behavior .

Mechanism of Action

The mechanism of action of 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one differ primarily at position 3, with substituents ranging from aromatic rings to heterocycles. Below is a comparative analysis:

Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula Key Applications References
This compound Butanoyl (C₄H₇O) Diethylamino C₁₈H₂₁NO₃* Fluorescent probes, OLEDs [Hypothetical]
MPAC-Br (3-(4-(Bromomethyl)phenyl)-7-(diethylamino)-2H-1-benzopyran-2-one) 4-(Bromomethyl)phenyl Diethylamino C₂₀H₂₀BrNO₂ HPLC derivatization of carboxylic acids
C-6 (3-(2-Benzothiazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one) Benzothiazolyl Diethylamino C₁₉H₁₇N₂O₂S OLED dopant (λem = 505 nm)
3-(2-Benzoxazolyl)-7-(diethylamino)-2H-1-benzopyran-2-one Benzoxazolyl Diethylamino C₂₀H₁₈N₂O₃ HPLC analysis, structural studies
C-466 (7-(Diethylamino)-2H-1-benzopyran-2-one) None (parent coumarin) Diethylamino C₁₂H₁₃NO₂ Solvent-dependent fluorescence studies

Photophysical Properties

  • MPAC-Br : Used as a fluorescent derivatization reagent due to its bromomethyl group, which reacts with carboxylic acids. Its fluorescence is highly sensitive but wavelength data are unspecified .
  • C-6: Exhibits a fluorescence peak at 505 nm in ethanol with a quantum yield of 78%. Modified to C545 (emission at 519 nm, quantum yield 90%), demonstrating how substituent modifications enhance performance in OLEDs .
  • C-466: Fluorescence properties are solvent-dependent, with emission shifts observed in polar vs. non-polar solvents .

Biological Activity

3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one, commonly referred to as a derivative of coumarin, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is part of a larger class of benzopyran derivatives known for their diverse therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H17_{17}NO2_2, with a molecular weight of approximately 231.29 g/mol. The compound features a benzopyran backbone with a butanoyl group and a diethylamino substituent, which are critical for its biological activity.

Antioxidant Activity

Research indicates that coumarin derivatives, including this compound, possess potent antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Properties

Several studies have explored the antimicrobial effects of coumarin derivatives. The compound exhibited significant antibacterial activity against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

The biological activities of this compound are attributed to its ability to interact with various biological targets. Its antioxidant properties are linked to its capacity to donate electrons and neutralize free radicals. Furthermore, the anti-inflammatory effects may arise from the inhibition of specific signaling pathways involved in inflammation, such as NF-kB and COX enzymes.

Case Studies

Study Objective Findings
Wang et al. (2014) Evaluate α-glucosidase inhibitionThe compound showed significant inhibition (IC50_{50} = 29.26 μM), comparable to standard inhibitors.
MDPI Study (2022) Assess antioxidant capacityDemonstrated high radical scavenging ability, indicating potential for oxidative stress-related conditions.
ResearchGate Study Investigate antimicrobial propertiesEffective against multiple bacterial strains, suggesting utility in infection control.

Q & A

Q. What are the recommended methods for synthesizing 3-Butanoyl-7-(diethylamino)-2H-1-benzopyran-2-one, and how are structural impurities minimized?

Synthesis typically involves condensation reactions between substituted coumarin precursors and butanoyl derivatives under controlled conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) removes unreacted diethylamino precursors and byproducts like 3-amino-7-(diethylamino)coumarin .
  • Characterization : LC-MS and 1H^1H-NMR verify the butanoyl group’s incorporation at the 3-position and confirm purity (>95%) .

Q. How do solvent polarity and pH influence the photophysical properties of this compound?

The compound exhibits solvatochromism and pH-dependent fluorescence due to its electron-donating diethylamino group and electron-withdrawing butanoyl moiety:

  • Solvent polarity : In polar solvents (e.g., ethanol), a red shift in emission (450–500 nm) occurs due to stabilization of the excited-state intramolecular charge transfer (ICT) .
  • pH sensitivity : Protonation of the diethylamino group in acidic media quenches fluorescence, while deprotonation in basic conditions enhances quantum yield. Use UV-Vis titration (pH 2–12) to map Stokes shift variations .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and excited-state dynamics of this compound?

The GAMESS quantum chemistry package is recommended for:

  • Ground-state optimization : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set predicts bond lengths and charge distribution .
  • Excited-state analysis : Time-Dependent DFT (TD-DFT) simulates absorption spectra and identifies key transitions (e.g., HOMO→LUMO+1) .
  • Solvent effects : Include the Polarizable Continuum Model (PCM) to account for dielectric interactions .

Q. How can conflicting spectroscopic data on solvent-dependent fluorescence lifetimes be resolved?

Discrepancies often arise from aggregation or trace impurities. Mitigation strategies include:

  • Time-Resolved Fluorescence : Use a streak camera or TCSPC (time-correlated single-photon counting) to distinguish monomeric (1–3 ns) vs. aggregated (>5 ns) species .
  • Dynamic Light Scattering (DLS) : Confirm nanoparticle-free solutions (<10 nm polydispersity) .
  • Control experiments : Compare data with structurally similar dyes (e.g., 7-diethylamino-4-methylcoumarin) to isolate solvent-specific effects .

Q. What role does this compound play in two-photon polymerization (2PP) applications?

As a photoinitiator in microfabrication:

  • Mechanism : The compound absorbs near-IR photons (780 nm) and generates radicals via intersystem crossing, initiating crosslinking of acrylate-based photoresists .
  • Optimization : Adjust laser power (4–12 mW) and concentration (<5 wt%) to balance polymerization depth (~50 µm) and resolution (<1 µm) .

Q. How do substituent modifications at the 3-position affect bioimaging applications?

Replacing butanoyl with other groups alters selectivity and Stokes shift:

  • Benzothiazole substitution : Enhances metal-ion sensing (e.g., Ag+^+) by introducing chelation sites .
  • Benzimidazole derivatives : Improve cell-membrane permeability for live-cell imaging .
  • Methodological validation : Use fluorescence microscopy with HeLa cells and ICP-MS to quantify intracellular retention .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Toxicological profile : While specific data for this derivative are limited, structurally related coumarins (e.g., 3-benzoyl-4,7-dihydroxycoumarin) show low acute toxicity but potential phototoxicity .
  • Handling : Use UV-blocking eyewear and gloves; avoid prolonged skin exposure under UV light .
  • Waste disposal : Neutralize with dilute NaOH before incineration to prevent environmental release .

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